molecular formula C19H14IN3OS B11704236 N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11704236
M. Wt: 459.3 g/mol
InChI Key: IMOYCLVZPZPVOF-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes an iodophenyl group, a methyl group, and a phenyl group attached to a thieno[2,3-c]pyrazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-methyl-1-phenylpyrazole and thiophene derivatives, under specific conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through electrophilic substitution reactions, often using iodine and a suitable catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrazole derivatives.

    Substitution: Formation of substituted thienopyrazole derivatives with various functional groups.

Scientific Research Applications

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide: Known for its use as a cannabinoid receptor antagonist.

    N-(4-iodophenyl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Studied for its insecticidal activities.

Uniqueness

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its thieno[2,3-c]pyrazole core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14IN3OS

Molecular Weight

459.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H14IN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24)

InChI Key

IMOYCLVZPZPVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4

Origin of Product

United States

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